molecular formula C23H27FN4O2 B14800210 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

货号: B14800210
分子量: 414.5 g/mol
InChI 键: RAPZEAPATHNIPO-JTMLFISRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a deuterated analog of risperidone, a well-known antipsychotic medication. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The incorporation of deuterium can influence the pharmacokinetic properties of the compound, potentially leading to improved stability and efficacy.

准备方法

The synthesis of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves several steps. The starting materials typically include deuterated reagents to ensure the incorporation of deuterium atoms. The synthetic route may involve the following steps:

    Formation of the piperidine ring: This step involves the reaction of a suitable precursor with a deuterated reagent to form the piperidine ring.

    Introduction of the benzoxazole moiety: The benzoxazole ring is introduced through a nucleophilic substitution reaction, where a deuterated benzoxazole derivative reacts with the piperidine intermediate.

    Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of the intermediate to form the final pyrido[1,2-a]pyrimidin-4-one core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical stability and reactivity.

    Biology: In biological research, it is used to investigate the metabolic pathways and pharmacokinetics of deuterated drugs.

    Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: In the pharmaceutical industry, it is used in the development of new drug formulations with improved stability and efficacy.

作用机制

The mechanism of action of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the brain. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, it helps to modulate neurotransmitter activity, leading to its antipsychotic effects. The incorporation of deuterium may enhance the compound’s metabolic stability, reducing its rate of degradation and prolonging its therapeutic effects.

相似化合物的比较

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is unique due to the presence of deuterium atoms. Similar compounds include:

    Risperidone: The non-deuterated analog, widely used as an antipsychotic medication.

    Paliperidone: A metabolite of risperidone with similar pharmacological properties.

    Other deuterated analogs: Compounds with similar structures but different positions of deuterium incorporation.

The uniqueness of this compound lies in its potential for improved pharmacokinetic properties, making it a valuable compound for further research and development.

属性

分子式

C23H27FN4O2

分子量

414.5 g/mol

IUPAC 名称

6,7,8,9-tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i2D,3D,4D,10D

InChI 键

RAPZEAPATHNIPO-JTMLFISRSA-N

手性 SMILES

[2H]C1C(C(N2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C1[2H])[2H])[2H]

规范 SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。